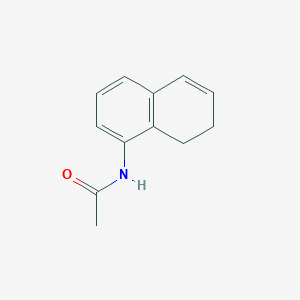

N-(7,8-Dihydro-1-naphthalenyl)acetamide

Description

N-(7,8-Dihydro-1-naphthalenyl)acetamide is an acetamide derivative featuring a partially hydrogenated naphthalene ring system. The naphthalene moiety contributes to its planar aromatic character, while the acetamide group introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions. Its synthesis typically involves coupling reactions between acetamide precursors and naphthalene derivatives under catalytic conditions, as seen in analogous compounds .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(7,8-dihydronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2,4-6,8H,3,7H2,1H3,(H,13,14) |

InChI Key |

BPXFZIFMISLDMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Naphthalene Derivatives

Hydrogenation of aromatic or partially saturated naphthalene derivatives is a common route to achieve the dihydro structure. This method leverages catalytic hydrogenation to selectively reduce specific double bonds.

Key Steps and Conditions

- Substrate Preparation : Starting materials include naphthalene derivatives with functional groups amenable to hydrogenation (e.g., nitro, ketone, or cyano groups).

- Catalytic Hydrogenation :

- Acetylation : Post-hydrogenation, the amine or alcohol intermediate is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Example: Reduction of 7-Nitro-3,4-Dihydro-1(2H)-naphthalenone

Notes :

Cyclization and Aromatization Reactions

This method constructs the dihydro-naphthalene core via cyclization of linear precursors, followed by selective aromatization.

Key Steps and Conditions

- Cyclization :

- Aromatization :

Example: Synthesis of (7-Methoxy-3,4-Dihydro-1-naphthalenyl)acetonitrile

Notes :

Friedel-Crafts Acylation on Dihydro-Naphthalene

This approach introduces the acetamide group directly onto a pre-formed dihydro-naphthalene ring via electrophilic substitution.

Key Steps and Conditions

- Dihydro-Naphthalene Synthesis :

- Acetylation :

- Reagents : Acetyl chloride, acetic anhydride, or acetic acid.

- Conditions : Lewis acids (AlCl₃), solvents (dichloromethane, nitromethane), 0–100°C.

Example: Acetylation of 5,6,7,8-Tetrahydro-2-naphthalenylamine

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-2-naphthalenylamine | Ac₂O, dioxane, 0°C → RT | N-(5,6,7,8-Tetrahydro-2-naphthalenyl)acetamide | 88% |

Notes :

Catalytic C–H Functionalization

Palladium-catalyzed C–H amination or amination of 1-naphthylamine derivatives offers regioselective routes to introduce the acetamide group.

Key Steps and Conditions

- C–H Amination :

- Acetylation :

Example: Synthesis of 1,8-Naphthalenediamine Derivatives

Notes :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(7,8-Dihydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-(7,8-Dihydro-1-naphthalenyl)acetamide exhibits significant biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity : Studies have indicated that this compound can inhibit the growth of various cancer cell lines. For instance, research on structurally related compounds has shown a reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor properties .

- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. This is particularly relevant in conditions such as arthritis, where the compound has been shown to decrease levels of prostaglandin E2, indicating its potential as an anti-inflammatory agent .

- α-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate digestion. Inhibitors of this enzyme are crucial for managing diabetes by slowing down glucose absorption .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

- Cancer Treatment : Due to its antitumor properties, this compound could be further explored as a lead compound in cancer therapy. Its mechanism of action may involve apoptosis induction in cancer cells and inhibition of tumor growth factors .

- Management of Diabetes : As an α-glucosidase inhibitor, it may serve as a therapeutic agent for managing blood sugar levels in diabetic patients. This application aligns with existing treatments that aim to control carbohydrate metabolism .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant reduction in viability of cancer cell lines at low doses |

| Anti-inflammatory Effects | Decreased prostaglandin E2 levels in animal models |

| α-Glucosidase Inhibition | Effective inhibition observed in vitro with potential for diabetes care |

Mechanism of Action

The mechanism of action of N-(7,8-Dihydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Functional Groups

- N-(2-Nitrophenyl)acetamide derivatives (e.g., compound 6b in ): The introduction of a nitro group at the phenyl ring increases the C=O stretching frequency in IR spectra (1682 cm⁻¹ for 6b vs. 1671 cm⁻¹ for unsubstituted 6a), indicating enhanced electron-withdrawing effects that polarize the carbonyl group .

- Meta-substituted trichloro-acetamides (): Electron-withdrawing meta-substituents (e.g., Cl, NO₂) significantly alter crystal lattice parameters, suggesting stronger intermolecular dipole interactions compared to alkyl-substituted analogs .

Dihedral Angles and Conformation

- Naphthalene-containing analogs: In N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamides (), dihedral angles between the naphthalene and aryl rings range from 78.32° to 84.70°, influencing molecular packing and crystallinity. This contrasts with non-hydrogenated analogs, where reduced planarity may affect π-π stacking .

Physicochemical Properties

Table 1: Key Properties of Selected Acetamide Derivatives

*Inferred from analogous compounds in and .

Research Findings and Trends

- Crystallography : Meta-substituents in trichloro-acetamides () and hydroxyl groups in naphthalene derivatives () promote intramolecular hydrogen bonds (N—H⋯O, O—H⋯O), enhancing thermal stability .

- Electronic effects : Nitro groups in 6b–c () increase reactivity toward nucleophiles, a property exploitable in prodrug design.

Biological Activity

N-(7,8-Dihydro-1-naphthalenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as a derivative of naphthalene, exhibits a unique structure that contributes to its biological activity. The compound features a naphthalene moiety attached to an acetamide group, which is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that N-acylated derivatives of naphthalene show enhanced potency in inhibiting breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values as low as 0.44 µM in certain derivatives .

- A structure-activity relationship (SAR) analysis revealed that modifications on the naphthalene ring can lead to increased anticancer activity, suggesting that this compound may share similar properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various bacterial strains, although detailed studies are still required to establish its efficacy and mechanism of action.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : It is suggested that the compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.

- Molecular Interactions : Binding studies indicate that the compound could modulate the activity of certain molecular targets, potentially leading to apoptosis in cancer cells .

Study 1: Antitumor Activity

A study published in 2013 explored a series of N-acylated compounds related to naphthalene derivatives. Among these compounds, one derivative exhibited an 8-fold increase in potency compared to the parent compound against breast cancer cells . The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Screening

Another research effort focused on screening various naphthalene derivatives for antimicrobial properties. The findings indicated that certain derivatives showed promising activity against Gram-positive bacteria, warranting further investigation into their potential therapeutic applications.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(7,8-Dihydro-1-naphthalenyl)acetamide in laboratory settings?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, acetylation of 7,8-dihydro-1-naphthylamine using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent oxidation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures removal of unreacted starting materials. Confirm reaction completion using thin-layer chromatography (TLC).

Q. How should researchers purify this compound to achieve high purity for experimental use?

- Methodology : Recrystallization from a solvent system (e.g., ethanol/water) is effective for removing impurities. For complex mixtures, use gradient elution in column chromatography with silica gel (polarity-adjusted solvent mixtures). Monitor purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) . Store purified samples in sealed containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen and carbon environments, respectively. Key signals include the acetamide methyl group (~2.1 ppm in H NMR) and aromatic protons in the naphthalene moiety.

- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers analyze the hydrogen bonding interactions and crystalline structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/diethyl ether). Analyze intermolecular interactions (e.g., N-H···O hydrogen bonds) using software like Olex2 or Mercury. Compare with related acetamide derivatives to identify structural trends . For dynamic behavior, use variable-temperature NMR or differential scanning calorimetry (DSC).

Q. What experimental strategies are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to pH gradients (1–13) and temperatures (25–60°C) over 1–4 weeks. Monitor degradation via HPLC or LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles.

- Light Sensitivity : Conduct photostability tests under UV/visible light using ICH Q1B guidelines .

Q. How can contradictions between computational modeling and empirical data on the compound’s reactivity be resolved?

- Methodology :

- Cross-validate computational results (e.g., density functional theory (DFT) for reaction pathways) with experimental kinetics (e.g., time-resolved NMR or UV-Vis spectroscopy).

- Use isotopic labeling (C or N) to track mechanistic steps in reactions.

- Reconcile discrepancies by refining force fields in molecular dynamics simulations or adjusting solvent models .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Cytotoxicity Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability in cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values provide dose-response relationships .

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Permeability Assays : Employ Caco-2 cell monolayers to predict intestinal absorption or blood-brain barrier penetration.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.